molecular formula C14H12N2O5 B1491864 Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate CAS No. 2098004-10-3

Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate

Cat. No.: B1491864
CAS No.: 2098004-10-3
M. Wt: 288.25 g/mol
InChI Key: ZPKWYAABMDTFQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is a heterocyclic compound featuring a dihydropyridazine core fused with a benzo[d][1,3]dioxol-5-yl (piperonyl) group and an ethyl carboxylate moiety. The dihydropyridazine ring provides a partially unsaturated scaffold, which may influence electronic properties and binding interactions in biological systems. The benzo[d][1,3]dioxol-5-yl group, a common pharmacophore in medicinal chemistry, is known for enhancing metabolic stability and π-π stacking interactions. The ethyl carboxylate ester improves solubility and serves as a synthetic handle for further derivatization .

Properties

IUPAC Name

ethyl 3-(1,3-benzodioxol-5-yl)-6-oxo-1H-pyridazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5/c1-2-19-14(18)9-6-10(15-16-13(9)17)8-3-4-11-12(5-8)21-7-20-11/h3-6H,2,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKWYAABMDTFQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NNC1=O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cyclooxygenase (COX), which is involved in the inflammatory response. The interaction with COX enzymes suggests that this compound may have anti-inflammatory properties. Additionally, it may interact with proteins involved in cell signaling pathways, influencing various cellular processes.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In cancer cell lines, this compound has demonstrated antiproliferative activity, suggesting its potential as an anticancer agent. It influences cell function by inducing cell cycle arrest and promoting apoptosis, which are critical mechanisms in cancer treatment. Furthermore, this compound may impact cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall biological effects.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound binds to enzymes such as COX, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators. Additionally, it may interact with other proteins and enzymes, leading to changes in gene expression and modulation of cellular pathways. These interactions contribute to its observed biological effects, including anti-inflammatory and anticancer activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, with minimal degradation. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained biological effects, further supporting its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic use. Threshold effects and dose-response relationships are critical considerations in the development of this compound as a potential drug.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors influencing its biological activity. This compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. Understanding the mechanisms of transport and distribution is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This subcellular localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular pathways.

Biological Activity

Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is a compound of interest due to its potential biological activities. This article synthesizes current research findings on its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The presence of the dihydropyridazine ring contributes to its potential as a pharmacological agent.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with the benzo[d][1,3]dioxole structure have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-HIV Activity

In related research focusing on compounds with similar structures, some derivatives demonstrated promising anti-HIV activity. These compounds were found to inhibit integrase enzymes crucial for viral replication. The most potent compounds in these studies exhibited EC50 values ranging from 20 to 25 µM with selectivity indices greater than 26 .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. For example, certain derivatives have shown IC50 values significantly lower than those of standard chemotherapeutic agents like cisplatin when tested against MCF-7 breast cancer cells . This suggests a potential role in cancer therapy.

The mechanisms underlying the biological activities of this compound are still under investigation. However, molecular docking studies suggest that the compound may interact with specific enzyme active sites, potentially disrupting their function and leading to the observed biological effects .

Case Studies

Study Findings Reference
Study on Antimicrobial ActivityShowed effectiveness against E. coli and S. aureus.
Anti-HIV Activity EvaluationCompounds exhibited EC50 values between 20–25 µM.
Cytotoxicity in Cancer CellsIC50 values lower than cisplatin in MCF-7 cells.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate. The compound exhibits significant activity against various bacterial strains, which is attributed to its ability to inhibit bacterial cell wall synthesis. For instance, derivatives have shown effectiveness comparable to established antibiotics like ciprofloxacin in laboratory settings .

Antioxidant Properties

Research indicates that this compound possesses antioxidant capabilities, making it a candidate for formulations aimed at combating oxidative stress-related diseases. The antioxidant activity is believed to stem from its ability to scavenge free radicals, thus protecting cellular components from damage .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .

Synthesis of Novel Materials

This compound serves as a precursor in the synthesis of novel polymeric materials. Its unique structure allows it to be incorporated into polymer matrices, enhancing the mechanical and thermal properties of the resulting materials .

Photovoltaic Applications

The compound has been explored for use in organic photovoltaic devices due to its favorable electronic properties. Its incorporation into photovoltaic systems could improve energy conversion efficiencies owing to enhanced charge transport characteristics .

Enzyme Inhibition Studies

The compound has been evaluated for its potential as an enzyme inhibitor. Studies focus on its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to new therapeutic strategies for metabolic disorders .

Cytotoxicity Assessments

Cytotoxicity assays have been conducted to assess the safety profile of this compound in various cell lines. Results indicate that while exhibiting biological activity, it maintains a favorable safety margin, making it a promising candidate for further development .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial Activity StudyAntibacterial effectsSignificant inhibition against Gram-positive and Gram-negative bacteria
Antioxidant Activity ResearchFree radical scavengingEffective in reducing oxidative stress markers in vitro
Enzyme Inhibition AnalysisMetabolic enzyme targetsDemonstrated inhibitory effects on key metabolic enzymes

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and synthetic pathways. Below is a comparative analysis:

Compound Name / Source Core Structure Key Substituents Synthesis Method Notable Properties
Target Compound Dihydropyridazine Benzo[d][1,3]dioxol-5-yl, Ethyl carboxylate Not explicitly described in evidence Inferred enhanced solubility from ester; potential bioactivity via piperonyl group
3-Chloro-5-((1-((6-(difluoromethyl)-3-oxo-2,3-dihydropyridazin-4-yl)methyl)...) Dihydropyridazine Difluoromethyl, Chloro, Trifluoromethyl Pd-catalyzed carbonylation under CO pressure (70°C, 50 psi) High reactivity for further functionalization; halogenated groups may improve lipophilicity
Ethyl 4-(2-(1-(benzo[d][1,3]dioxol-5-yl)...) benzoate (38) Thiazole Benzo[d][1,3]dioxol-5-yl, Ethyl benzoate Amidation reaction with cyclopropanecarboxylic acid Moderate yield (34%); brown solid; potential for kinase inhibition
2-(Benzo[d][1,3]dioxol-5-yl)-6-(substituted)-1H-benzimidazoles (4d-f, 5b-j) Benzimidazole Dual benzo[d][1,3]dioxol-5-yl, Halogen/Nitro Multi-step synthesis (reflux, TEA solvent) High melting points; confirmed by NMR/MS; halogen substituents enhance stability
Ethyl 6-methyl-3-(2-methylprop-1-enyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate Tetrahydro-pyrimidine Methyl, Allyl, Phenyl Cyclocondensation under reflux Flexible scaffold; ester group improves bioavailability

Key Findings

Core Heterocycle Influence :

  • Dihydropyridazine vs. Benzimidazole : The dihydropyridazine core in the target compound offers a rigid, planar structure compared to the benzimidazole analogs in . This rigidity may enhance binding specificity in enzyme-active sites.
  • Pyrimidine vs. Pyridazine : Pyrimidine derivatives (e.g., ) exhibit greater conformational flexibility, which could reduce target selectivity compared to the dihydropyridazine scaffold .

Substituent Effects :

  • Benzo[d][1,3]dioxol-5-yl Group : Present in both the target compound and compound 38 (), this group is associated with improved metabolic stability and affinity for aromatic residues in proteins. In contrast, halogenated analogs (e.g., 4e in ) show increased stability but may introduce toxicity risks .
  • Ethyl Carboxylate : The ester group in the target compound likely enhances solubility compared to methyl esters (e.g., methyl 5-(hydroxymethyl)-6-methoxypyridazine-3-carboxylate in ), which are more lipophilic .

In contrast, benzimidazole derivatives () are synthesized via simpler reflux conditions, favoring industrial application .

Physicochemical Properties :

  • Melting points for benzimidazole analogs () exceed 200°C, indicating high crystallinity, whereas the target compound’s ester group may lower its melting point, improving formulation feasibility.
  • The benzo[d][1,3]dioxol-5-yl group’s electron-donating nature () could stabilize the dihydropyridazine ring against oxidative degradation compared to nitro-substituted analogs (e.g., 4f in ), which are more reactive .

Preparation Methods

General Synthetic Strategy

The synthesis generally follows these key stages:

Preparation of the Dihydropyridazine Core

The dihydropyridazine scaffold is commonly prepared via condensation reactions involving hydrazine derivatives and β-dicarbonyl compounds or their equivalents.

Typical method:

  • Start with an appropriately substituted β-ketoester or β-diketone.
  • React with hydrazine hydrate or substituted hydrazines to form the dihydropyridazine ring via cyclocondensation.

For example, acetylacetone derivatives can be reacted with hydrazine to yield 3-oxo-2,3-dihydropyridazine intermediates. Protection and functionalization steps may be necessary to introduce the ester group at the 4-position.

Esterification and Oxo Group Installation

The ethyl ester at the 4-carboxylate position is generally introduced by:

  • Direct esterification of the corresponding carboxylic acid precursor with ethanol under acidic or catalytic conditions.

  • Alternatively, the ester group can be introduced early in the synthesis if the starting β-ketoester is ethyl acetoacetate or similar.

The 3-oxo group is intrinsic to the dihydropyridazine ring formed by the cyclocondensation reaction.

Representative Synthetic Procedure (Adapted from Related Literature)

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Formation of β-ketoester intermediate Ethyl acetoacetate or substituted β-ketoester 85-90 Starting material for ring formation
2 Cyclocondensation with hydrazine hydrate Hydrazine hydrate, ethanol, reflux 70-80 Forms dihydropyridazine core with 3-oxo and ester groups
3 Halogenation at position 6 (if needed) NBS or other brominating agents 60-75 Prepares for cross-coupling
4 Suzuki coupling with benzo[d]dioxol-5-yl boronic acid Pd catalyst, base, solvent (e.g., Pd(PPh3)4, K2CO3, DMF), 80-100°C 65-85 Introduces benzo[d]dioxol-5-yl substituent
5 Purification and characterization Column chromatography, recrystallization - Final compound isolated

Detailed Research Findings and Analysis

  • According to studies on structurally related dihydropyridazine derivatives, the functionalization at the nitrogen and the 6-position significantly affects the biological activity and synthetic accessibility. The benzo[d]dioxolyl group at position 6 can be introduced via palladium-catalyzed cross-coupling reactions with moderate to good yields.

  • Protection of hydroxyl or amine groups during synthesis is often necessary to avoid side reactions. For example, phenyl carbamate protection on nitrogen has been used effectively in similar compounds.

  • The ester group is stable under typical cross-coupling conditions, allowing its introduction early or late in the synthesis.

  • Reaction monitoring by thin-layer chromatography (TLC) and purification by silica gel chromatography are standard to isolate pure products.

  • Spectroscopic characterization (1H NMR, 13C NMR, ESI-MS) confirms the structure at each step.

Summary Table of Key Reagents and Conditions

Synthetic Step Key Reagents Typical Conditions Purpose
β-Ketoester formation Ethyl acetoacetate, base Room temp to reflux Precursor for ring formation
Cyclocondensation Hydrazine hydrate, ethanol Reflux, several hours Ring closure to dihydropyridazine
Halogenation (optional) N-Bromosuccinimide (NBS) Room temp or mild heating Introduce halogen for coupling
Cross-coupling Benzo[d]dioxol-5-yl boronic acid, Pd catalyst, base 80-100°C, inert atmosphere Attach benzo[d]dioxol substituent
Esterification (if needed) Ethanol, acid catalyst Reflux Form ethyl ester group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.